molecular formula C10H14O3 B14466654 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate CAS No. 65961-30-0

6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate

Cat. No.: B14466654
CAS No.: 65961-30-0
M. Wt: 182.22 g/mol
InChI Key: NQVMRZMPAOSMBR-UHFFFAOYSA-N
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Description

6-Methyl-2-oxobicyclo[320]heptan-6-yl acetate is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate can be achieved through several methods. One common approach involves the Baeyer–Villiger oxidation of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one . This reaction typically requires the use of peracids as oxidizing agents under controlled conditions to ensure high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Lactones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its biological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-oxobicyclo[320]heptan-6-yl acetate is unique due to its specific bicyclic structure and the presence of both a ketone and an acetate group

Properties

CAS No.

65961-30-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(6-methyl-2-oxo-6-bicyclo[3.2.0]heptanyl) acetate

InChI

InChI=1S/C10H14O3/c1-6(11)13-10(2)5-7-8(10)3-4-9(7)12/h7-8H,3-5H2,1-2H3

InChI Key

NQVMRZMPAOSMBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CC2C1CCC2=O)C

Origin of Product

United States

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